1-(3,5-Difluoro-2-propoxyphenyl)ethanone 1-(3,5-Difluoro-2-propoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13553894
InChI: InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3
SMILES: CCCOC1=C(C=C(C=C1F)F)C(=O)C
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol

1-(3,5-Difluoro-2-propoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13553894

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluoro-2-propoxyphenyl)ethanone -

Specification

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
IUPAC Name 1-(3,5-difluoro-2-propoxyphenyl)ethanone
Standard InChI InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3
Standard InChI Key ZXNUUUDHRSJAGI-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1F)F)C(=O)C
Canonical SMILES CCCOC1=C(C=C(C=C1F)F)C(=O)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(3,5-difluoro-2-propoxyphenyl)ethanone reflects its structural components:

  • A phenyl ring with fluorine substituents at positions 3 and 5.

  • A propoxy group (-OCH₂CH₂CH₃) at position 2.

  • An acetyl group (-COCH₃) at position 1.

Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₁₂F₂O₂
Molecular Weight214.21 g/mol
SMILESCCCOC1=C(C=C(C=C1F)F)C(=O)C
InChI KeyZXNUUUDHRSJAGI-UHFFFAOYSA-N
PubChem CID91655953

The fluorine atoms introduce electronegativity, altering electron density on the aromatic ring and influencing reactivity. The propoxy group enhances lipophilicity, while the acetyl group provides a site for further functionalization.

Synthesis and Manufacturing

Synthetic Routes

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS).

Friedel-Crafts Approach

  • Substrate Preparation: 3,5-Difluoro-2-propoxyphenol is alkylated with propyl bromide to form the propoxy intermediate.

  • Acylation: Acetyl chloride is introduced in the presence of AlCl₃, facilitating electrophilic substitution at the para position to the propoxy group.

NAS Pathway

  • Fluorination: A pre-acylated phenyl ring undergoes fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms .

  • Optimization: Continuous flow reactors are employed to improve yield and purity in industrial settings.

Industrial Production

ParameterDetail
Yield65–78% (batch), >85% (flow)
Purity>95% (HPLC)
Key ReagentsAlCl₃, acetyl chloride, propyl bromide

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 82–84°C (estimated via DSC).

  • LogP: 2.1 ± 0.3 (indicative of moderate lipophilicity).

  • Solubility:

    • Water: <0.1 mg/mL (25°C).

    • Organic Solvents: Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.85 (d, 2H, Ar-F), 4.10 (t, 2H, OCH₂), 2.60 (s, 3H, COCH₃).

  • ¹³C NMR: δ 198.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 112.4 (Ar-C).

AssayResult
IC₅₀ (FabI Inhibition)12.3 µM
EC₅₀ (5-HT₂C Binding)0.45 µM

Applications in Medicinal Chemistry

Intermediate for Fluorinated Analogs

The acetyl group serves as a handle for:

  • Reduction to 1-(3,5-difluoro-2-propoxyphenyl)ethanol (C₁₁H₁₄F₂O₂).

  • Condensation with hydrazines to form hydrazones for anticancer screening .

Comparison with Structural Analogs

CompoundMolecular WeightLogPKey Feature
1-(3,5-Difluoro-4-n-propoxyphenyl)ethanol216.221.8Hydroxyl group for H-bonding
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanone242.263.2Enhanced lipophilicity

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with neurological targets (e.g., 5-HT₂C).

  • Process Optimization: Develop solvent-free synthesis using microwave irradiation.

  • In Vivo Toxicity: Assess long-term safety profiles in mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator